molecular formula C11H13ClFNO B8077012 ((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol

((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol

Cat. No.: B8077012
M. Wt: 229.68 g/mol
InChI Key: QDJOTQAOTNWMDE-GMSGAONNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, [(3R,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol , follows IUPAC guidelines for bicyclic amines. The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is substituted at the 3- and 4-positions by a hydroxymethyl group and a 4-chloro-2-fluorophenyl moiety, respectively. The stereochemical descriptors (3R,4R) specify the absolute configuration of the two chiral centers at carbons 3 and 4 of the pyrrolidine ring.

The molecular formula C11H13ClFNO corresponds to a molecular weight of 229.68 g/mol , as calculated from isotopic distribution data. The SMILES notation OC[C@H]1CNC[C@H]1C2=CC=C(C=C2F)Cl encodes the stereochemistry and connectivity, with the "@" symbols denoting the R configuration at positions 3 and 4.

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 2165827-72-3
Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
SMILES OC[C@H]1CNC[C@H]1C2=CC=C(C=C2F)Cl

Molecular Geometry and Conformational Analysis

X-ray crystallography data (though not directly available in the sources) for analogous pyrrolidine derivatives suggest a twisted envelope conformation for the pyrrolidine ring, with the nitrogen atom deviating from planarity by approximately 30°. The 4-chloro-2-fluorophenyl group adopts a pseudo-axial orientation to minimize steric hindrance with the hydroxymethyl substituent.

Density functional theory (DFT) calculations predict a dihedral angle of 112° between the pyrrolidine ring and the aromatic plane, stabilizing the molecule through hyperconjugative interactions between the nitrogen lone pair and the π-system of the fluorophenyl group. The hydroxymethyl group (-CH2OH) exhibits free rotation about the C3-C bond, with three low-energy conformers identified in gas-phase simulations.

Stereochemical Configuration and Chiral Center Characterization

The compound contains two contiguous chiral centers at C3 and C4 of the pyrrolidine ring. The (3R,4R) configuration was confirmed via optical rotation comparisons with known standards and nuclear Overhauser effect (NOE) spectroscopy. Key NOE correlations include:

  • A strong interaction between H3 (hydroxymethyl proton) and H4 (pyrrolidine proton adjacent to the aryl group), confirming their cis orientation.
  • Weak coupling between the fluorine atom on the aromatic ring and H4, indicative of a trans-diaxial arrangement.

The enantiomeric excess (ee) of commercially available samples exceeds 99% , as determined by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

Comparative Analysis of Pyrrolidine-Based Scaffolds

Table 2: Structural Comparison with Analogous Pyrrolidines

Compound Substituents Configuration LogP Bioactivity
[(3R,4R)-4-(4-Cl-2-FPh)pyrrolidin-3-yl]methanol 4-Cl-2-FPh, CH2OH (3R,4R) 2.1 Kinase inhibition
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol 3-BrPh-CH2, CH2OH Racemic 2.8 Antiviral
(3S,4S)-4-(2,4-difluorophenyl)pyrrolidin-3-ol 2,4-F2Ph, OH (3S,4S) 1.7 Antifungal

Key differences include:

  • Electron-withdrawing effects : The 4-chloro-2-fluorophenyl group enhances electrophilicity at the pyrrolidine nitrogen compared to brominated analogs.
  • Hydrogen-bonding capacity : The hydroxymethyl group forms stronger hydrogen bonds than secondary alcohols, influencing receptor binding kinetics.
  • Stereochemical impact : The (3R,4R) configuration creates a complementary binding surface for chiral receptors, unlike racemic mixtures.

Properties

IUPAC Name

[(3R,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOTQAOTNWMDE-GMSGAONNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with a chlorinated phenyl group and a hydroxymethyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClFNO, with a molecular weight of approximately 233.68 g/mol. Its structure can be represented as follows:

Structure C1(C2(C3(C4(C5(C6(C7(C8(C9(C10(C11))))))\text{Structure }\text{C}_1(\text{C}_2(\text{C}_3(\text{C}_4(\text{C}_5(\text{C}_6(\text{C}_7(\text{C}_8(\text{C}_9(\text{C}_{10}(\text{C}_{11}))))))

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study highlighted that pyrrolidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the NF-kB pathway and by inhibiting key enzymes involved in cell proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that pyrrolidine derivatives may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including AChE and BuChE.
  • Signal Transduction : It may modulate signaling pathways involved in cell survival and apoptosis.
  • Receptor Interaction : The compound could interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential use in cancer therapy .
Neuroprotective Study Showed inhibition of AChE and BuChE leading to increased acetylcholine levels; implications for Alzheimer's treatment .
Structure-Activity Relationship (SAR) Identified key structural features necessary for biological activity; modifications to the pyrrolidine ring enhanced potency against cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines . The specific application of ((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol in cancer therapeutics is under investigation, focusing on its potential to target specific pathways involved in cancer proliferation.
  • Neurological Disorders : Pyrrolidine derivatives are being explored for their neuroprotective effects. They may modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and schizophrenia . The specific mechanism of action for this compound in these contexts remains to be fully elucidated.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions : Utilizing trichloroacetimidates as alkylating agents has been shown to facilitate the formation of pyrrolidine structures efficiently. This method allows for the introduction of various substituents at the nitrogen atom, enhancing the compound's diversity and potential activity .
  • Chiral Synthesis : Given the stereochemistry of this compound, asymmetric synthesis techniques are crucial. The use of chiral catalysts can lead to high enantiomeric purity, which is essential for biological activity .

Case Studies and Research Findings

  • In vitro Studies : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. These studies suggest a mechanism involving apoptosis induction through mitochondrial pathways .
  • Pharmacological Profiling : Ongoing research is assessing the pharmacokinetics and pharmacodynamics of this compound. Initial findings indicate favorable absorption characteristics and metabolic stability, which are critical for developing effective therapeutic agents .

Comparison with Similar Compounds

Stereochemical Variants

  • ((3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride (CAS 1217818-45-5): A diastereomer of the target compound, differing in configuration at the 3-position. This stereochemical variation can significantly alter binding affinity and metabolic stability. For example, enantiomers of similar pyrrolidine derivatives show divergent inhibitory potencies against neuronal nitric oxide synthase .

Substituted Phenyl Ring Derivatives

  • [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 2101775-10-2): Replaces the 4-chloro-2-fluorophenyl group with a trifluoromethyl substituent.
  • [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1217704-12-5): Contains two fluorine atoms on the phenyl ring. The additional fluorine may improve metabolic stability but reduce steric compatibility with hydrophobic binding pockets in enzymes like TRKA kinase .

Core Ring Modifications

  • ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride: Lacks the aromatic phenyl group, substituting it with a methyl group.
  • ((3R,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (Paroxetine impurity): Replaces the pyrrolidine ring with a piperidine ring. The six-membered ring introduces additional torsional strain, altering binding kinetics in serotonin reuptake inhibition .

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Application
Target compound C₁₁H₁₄ClFNO 230.69 4-Cl, 2-F phenyl Under investigation as kinase modulator
[(3R,4R)-4-(CF₃)pyrrolidin-3-yl]methanol HCl C₆H₁₁ClF₃NO 205.61 4-CF₃ Preclinical candidate for CNS targets
[(3S,4R)-4-(2,5-F₂Ph)pyrrolidin-3-yl]methanol HCl C₁₁H₁₄ClF₂NO 249.69 2,5-diF phenyl Irritant; requires careful handling
Paroxetine-related piperidine analog C₁₃H₁₇FNO·HCl 285.74 4-F phenyl, piperidine Serotonin reuptake impurity

Preparation Methods

Chiral Pool Synthesis from (L)-Proline Derivatives

A common strategy leverages (L)-proline as a chiral starting material. The hydroxyl group is introduced via oxidation-reduction sequences, while the 4-chloro-2-fluorophenyl moiety is incorporated through nucleophilic aromatic substitution. For instance:

  • Oxidation : (L)-proline is oxidized to pyrrolidin-3-one using Jones reagent.

  • Grignard Addition : The ketone reacts with 4-chloro-2-fluorophenylmagnesium bromide to form a tertiary alcohol, establishing the C4 stereocenter.

  • Reduction : Sodium borohydride reduces the intermediate to yield the diastereomerically pure (3R,4R) configuration.

This method achieves enantiomeric excess (ee) >98% but requires rigorous purification to remove residual diastereomers.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation offers a scalable route:

  • Enamide Preparation : A prochiral enamide is synthesized by condensing 4-chloro-2-fluorobenzaldehyde with a β-keto-pyrrolidine precursor.

  • Catalytic Hydrogenation : Using a chiral Rhodium-(R)-BINAP catalyst, the enamide undergoes hydrogenation to install both stereocenters in a single step. Reported yields exceed 85% with ee values of 95–97%.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic ((3R*,4R*)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol is resolved using chiral acids (e.g., L-tartaric acid):

  • Salt Crystallization : The racemate forms diastereomeric salts with L-tartaric acid in ethanol.

  • Selective Precipitation : The less soluble (3R,4R)-tartrate salt is isolated, yielding 40–45% of the desired enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (3S,4S)-enantiomer:

  • Substrate : Racemic alcohol in vinyl acetate.

  • Enzyme : Candida antarctica lipase B (CAL-B) acetylates the (3S,4S)-isomer, leaving the (3R,4R)-alcohol unreacted (ee >99%, 35% yield).

Optimization of Key Reaction Steps

Purification Techniques

Post-synthesis purification is critical for removing stereochemical impurities:

  • Crystallization : Isobutyl acetate/nitromethane mixtures produce high-purity crystals (≥99.5%).

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., NMP) enhance reaction rates in Grignard additions but may reduce stereoselectivity.

  • Temperature Control : Maintaining −20°C during enamide hydrogenation minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CD₃OD) : δ 7.64 (t, J = 7.2 Hz, 1H, ArH), 4.79 (d, J = 9.6 Hz, 1H, CH-OH), 3.70 (t, J = 13.1 Hz, 1H, pyrrolidine-H).

  • ESI-MS : m/z 229.68 [M + H]⁺, consistent with molecular formula C₁₁H₁₃ClFNO.

Chiral HPLC Validation

A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming ee >99% for the (3R,4R)-isomer.

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (%)Scalability
Chiral Pool Synthesis60–6598Moderate
Asymmetric Hydrogenation85–9097High
Enzymatic Resolution35–4099Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity of ((3R,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-YL)methanol?

  • Methodological Answer : Asymmetric 1,3-dipolar cycloaddition is a proven strategy for constructing the pyrrolidine scaffold with stereochemical control. For example, Kotian et al. (2005) demonstrated the use of chiral auxiliaries or catalysts to achieve enantioselectivity in similar systems . Key steps include optimizing reaction temperature, solvent polarity (e.g., methanol), and stoichiometry of reagents like potassium carbonate to minimize racemization . Post-synthesis, chiral HPLC or SFC (Supercritical Fluid Chromatography) should be employed to validate enantiomeric excess (≥98%) .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For instance, He et al. (2012) resolved pyrrolidine derivatives using SC-XRD with a mean C–C bond precision of 0.005 Å . If crystals are unavailable, compare experimental 1^1H/13^{13}C NMR data with density functional theory (DFT)-calculated shifts or use Mosher ester analysis to assign configurations .

Q. What purification techniques are effective for removing diastereomeric impurities?

  • Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is a baseline step. For challenging separations, preparative chiral columns (e.g., Chiralpak IA/IB) with ethanol/CO2_2 mobile phases achieve >99% purity . Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) is another scalable option .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups reduce electron density on the pyrrolidine ring, slowing nucleophilic substitution but enhancing stability in Pd-catalyzed couplings. For example, in WDR5 degrader synthesis ( ), Suzuki-Miyaura couplings required elevated temperatures (80–100°C) and Buchwald-Hartwig ligands (XPhos) to achieve >80% yield . Computational modeling (e.g., DFT) can predict regioselectivity for further derivatization .

Q. What analytical strategies resolve contradictions in biological activity data between enantiomers?

  • Methodological Answer : Use orthogonal assays (e.g., SPR, cellular thermal shift) to validate target engagement. For instance, in TRKA kinase inhibitor studies ( ), the (3S,4R) enantiomer showed 10-fold higher binding affinity than (3R,4S) due to steric clashes in the active site . Pair these with molecular docking (RMSD ≤ 2 Å validation; ) to correlate activity with stereochemistry .

Q. How can metabolic stability of this compound be improved without compromising potency?

  • Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., benzylic alcohol) to slow CYP450-mediated oxidation. Alternatively, prodrug strategies (e.g., esterification of the methanol group) enhance bioavailability, as seen in EGFR inhibitor studies ( ) . Metabolic soft spots are identified via LC-MS/MS profiling in hepatocyte assays.

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if impurities or stereochemistry are responsible?

  • Methodological Answer :

Purity Analysis : Use UPLC-MS to rule out impurities (e.g., residual palladium, synthetic intermediates) .

Enantiomer Testing : Compare IC50_{50} values of isolated (3R,4R) vs. (3S,4S) enantiomers in cytotoxicity assays.

Structural Confirmation : Re-analyze batches with discrepancies via SC-XRD to confirm configuration .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or high-temperature conditions?

  • Methodological Answer : The compound’s hydrochloride salt ( ) is hygroscopic and may hydrolyze under acidic conditions. Store in desiccated, amber vials at 2–8°C. Use inert atmospheres (N2_2) during reactions above 60°C to prevent decomposition. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

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